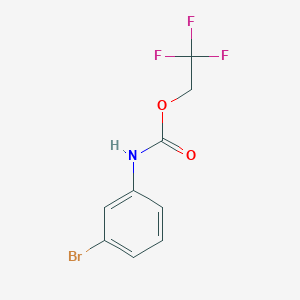

2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate

CAS No.: 1087797-98-5

Cat. No.: VC3353827

Molecular Formula: C9H7BrF3NO2

Molecular Weight: 298.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1087797-98-5 |

|---|---|

| Molecular Formula | C9H7BrF3NO2 |

| Molecular Weight | 298.06 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |

| Standard InChI | InChI=1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |

| Standard InChI Key | FDTBGHDNTIZVBX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)NC(=O)OCC(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)Br)NC(=O)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate belongs to the broader class of carbamates, which are derivatives of carbamic acid. The compound contains a distinctive combination of functional groups that define its chemical identity and behavior.

Basic Identification Parameters

The compound can be identified through several standard chemical identifiers as outlined in Table 1.

Table 1: Chemical Identification Parameters of 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate

| Parameter | Value |

|---|---|

| CAS Number | 1087797-98-5 |

| Molecular Formula | C₉H₇BrF₃NO₂ |

| Molecular Weight | 298.06 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |

| PubChem CID | 39871422 |

| MDL Number | MFCD01013360 |

| Standard InChI | InChI=1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |

| InChI Key | FDTBGHDNTIZVBX-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=CC(=C1)Br)NC(=O)OCC(F)(F)F |

The molecular structure features three key components that contribute to its chemical properties and potential applications :

-

A carbamate functional group (-NH-C(=O)-O-) that forms the central structural element

-

A 3-bromophenyl moiety attached to the nitrogen of the carbamate group

-

A 2,2,2-trifluoroethyl group connected to the oxygen atom of the carbamate

The presence of both bromine and fluorine atoms in the molecule creates an interesting juxtaposition of electronic effects, with the trifluoroethyl group providing strong electron-withdrawing characteristics while the bromine offers opportunities for further synthetic modifications.

Physical Properties

The available data on the physical properties of 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is somewhat limited, but key information has been compiled in Table 2.

Table 2: Physical Properties of 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate

| Property | Value | Source |

|---|---|---|

| Physical State | Oil | |

| Appearance | Not explicitly stated (presumed colorless to pale yellow oil) | - |

| Molecular Weight | 298.06 g/mol | |

| Storage Conditions | Room temperature |

The compound's oil-like physical state suggests it exists as a liquid at standard temperature and pressure, which has implications for its handling, storage, and application in laboratory settings .

Synthesis and Preparation Methods

Synthetic Considerations

The synthesis of 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate requires considerations related to the reactivity of the starting materials. The presence of the trifluoroethyl group and the bromophenyl moiety introduces specific challenges and opportunities in the synthetic process:

-

The electron-withdrawing nature of the trifluoroethyl group affects the reactivity of related chloroformates

-

The bromine substituent on the phenyl ring may influence the nucleophilicity of the aniline nitrogen

-

Reaction conditions must be carefully controlled to achieve selective carbamate formation while minimizing side reactions

These considerations highlight the specialized nature of the synthesis, which likely contributes to the compound's relatively limited commercial availability and higher cost for research purposes.

Applications and Uses

Pharmaceutical and Life Sciences Applications

The unique structural features of 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate make it particularly valuable in pharmaceutical research and life sciences applications.

The compound's potential applications in these fields include:

-

Building Block in Drug Synthesis: The compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds, particularly those requiring fluorinated moieties.

-

Fluorine-Enhanced Pharmaceuticals: The trifluoroethyl group can contribute to enhanced drug properties such as metabolic stability, lipophilicity, and binding affinity in derived compounds.

-

Functionalization Via Bromine: The bromine atom provides a reactive site for further modifications through various cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.

These applications leverage the unique combination of the carbamate functional group with the halogenated substituents to create molecules with specific properties desired in pharmaceutical research.

Structural Comparisons with Related Compounds

| Compound Type | Structural Relationship | Functional Implications |

|---|---|---|

| 2,2,2-trifluoroethyl chloroformate | Precursor compound; contains -COCl instead of -CONH-aryl | Higher reactivity; potentially used in synthesis of the target compound |

| Non-fluorinated carbamates | Lack the CF₃ group | Different electronic properties; generally less electron-withdrawing effects |

| Carbamates with different bromine positions | Different position of bromine on phenyl ring | Altered electronic and steric effects; different reactivity profiles |

| Non-brominated analogues | Lack bromine atom on phenyl ring | Fewer opportunities for functionalization through bromine-specific chemistry |

The unique combination of the trifluoroethyl and 3-bromophenyl groups distinguishes this compound from simpler carbamates and contributes to its specialized applications in organic synthesis.

Electronic and Steric Effects

The electronic and steric effects of the key functional groups in 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate significantly influence its chemical behavior:

-

Trifluoroethyl Group: The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of adjacent centers, potentially affecting the stability and reactivity of the carbamate linkage.

-

Bromine Substituent: The bromine atom at the meta position of the phenyl ring introduces both electronic effects (mild electron-withdrawing) and provides a site for potential functionalization through various cross-coupling reactions.

-

Carbamate Linkage: The central carbamate group (-NH-C(=O)-O-) creates a specific geometric arrangement and hydrogen bonding capabilities that influence the compound's physical properties and reactivity.

These combined effects create a unique reactivity profile that distinguishes 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate from simpler carbamates and contributes to its value in specialized synthetic applications.

Research Status and Future Directions

Future Research Directions

Several promising research directions can be envisioned for 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate:

-

Cross-Coupling Applications: Exploration of the bromine substituent as a handle for palladium-catalyzed cross-coupling reactions to create more complex molecular structures.

-

Structure-Activity Relationship Studies: Investigation of how modifications to the basic structure affect biological activity or physical properties.

-

Green Chemistry Approaches: Development of more environmentally friendly synthesis methods for this compound and its derivatives.

-

Computational Studies: Theoretical investigations of the electronic structure and reactivity patterns to better understand and predict its chemical behavior.

These potential research directions highlight the ongoing value of specialized compounds like 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate in advancing synthetic organic chemistry and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume